molecular formula C28H31F5N6O4 B1241398 Propanamide, 2-amino-N-((1R)-1-(((2,4-difluorophenyl)methoxy)methyl)-2-((3aR)-2,3,3a,4,6,7-hexahydro-3-oxo-3a-(2-pyridinylmethyl)-2-(2,2,2-trifluoroethyl)-5H-pyrazolo(4,3-C)pyridin-5-yl)-2-oxoethyl)-2-methyl- CAS No. 193272-70-7

Propanamide, 2-amino-N-((1R)-1-(((2,4-difluorophenyl)methoxy)methyl)-2-((3aR)-2,3,3a,4,6,7-hexahydro-3-oxo-3a-(2-pyridinylmethyl)-2-(2,2,2-trifluoroethyl)-5H-pyrazolo(4,3-C)pyridin-5-yl)-2-oxoethyl)-2-methyl-

Cat. No.: B1241398
CAS No.: 193272-70-7
M. Wt: 610.6 g/mol
InChI Key: QUAJHCSLZMRTTM-JIPXPUAJSA-N
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Description

CP-464709 is a synthetic compound that acts as a growth hormone releasing factor agonist. It was initially developed by Pfizer Inc. and has been studied for its potential therapeutic applications in endocrinology and metabolic diseases, as well as skin and musculoskeletal diseases .

Chemical Reactions Analysis

CP-464709 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

CAS No.

193272-70-7

Molecular Formula

C28H31F5N6O4

Molecular Weight

610.6 g/mol

IUPAC Name

2-amino-N-[(2R)-1-[(3aR)-3-oxo-3a-(pyridin-2-ylmethyl)-2-(2,2,2-trifluoroethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-3-[(2,4-difluorophenyl)methoxy]-1-oxopropan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C28H31F5N6O4/c1-26(2,34)24(41)36-21(14-43-13-17-6-7-18(29)11-20(17)30)23(40)38-10-8-22-27(15-38,12-19-5-3-4-9-35-19)25(42)39(37-22)16-28(31,32)33/h3-7,9,11,21H,8,10,12-16,34H2,1-2H3,(H,36,41)/t21-,27-/m1/s1

InChI Key

QUAJHCSLZMRTTM-JIPXPUAJSA-N

SMILES

CC(C)(C(=O)NC(COCC1=C(C=C(C=C1)F)F)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=N4)CC(F)(F)F)N

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=C(C=C(C=C1)F)F)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=N4)CC(F)(F)F)N

Canonical SMILES

CC(C)(C(=O)NC(COCC1=C(C=C(C=C1)F)F)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=N4)CC(F)(F)F)N

Synonyms

5-(2-methylalanyl)-O-((2,4difluorophenyl)methyl)-seryl-3-oxo-3a-(2 pyridinylmethyl)-2-(2,2,2 trifluoroethyl)-3,3a,4,5,6,7-hexahydro-2H pyrazolo(4,3-c)pyridine
CP 464709-18
CP-464709-18
CP464709-18

Origin of Product

United States

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